N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that features a combination of functional groups, including an oxalamide core, a dimethylamino group, a thiophene ring, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the dimethylamino group: This step may involve the alkylation of an amine precursor with dimethylamine.
Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.
Attachment of the methoxybenzyl group: This step might involve a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an amine or other nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a phenyl group instead of a benzyl group.
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)acetamide: Similar structure but with an acetamide core instead of an oxalamide core.
Uniqueness
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-21(2)16(14-8-9-25-12-14)11-20-18(23)17(22)19-10-13-4-6-15(24-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGSBCBTVXBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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